3-chloro-4-fluoro-5-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-fluoro-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUINZLEGJRKGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 4 Fluoro 5 Methylaniline
Strategies for the Construction of the Substituted Aniline (B41778) Core
The synthesis of the target compound, 3-chloro-4-fluoro-5-methylaniline, hinges on the effective assembly of its uniquely substituted aromatic ring. The primary methods involve either building the aniline functionality onto a pre-existing substituted benzene (B151609) ring or introducing a halogen substituent at a specific position on an already formed aniline.
A prevalent and efficient method for synthesizing aromatic amines is the reduction of the corresponding nitroarenes. nih.govnih.gov This approach, known as catalytic hydrogenation, is widely employed in the chemical industry for its high conversion rates and cleaner reaction profiles compared to older methods like metal-acid reductions. nih.govbcrec.id
The synthesis of this compound via this route begins with a corresponding nitro-aromatic precursor, such as 1-chloro-2-fluoro-3-methyl-5-nitrobenzene. The core of this methodology is the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂). The reduction of halogenated nitroarenes is a well-established process, with numerous studies demonstrating its feasibility. nih.govnih.govchemicalbook.com For instance, the reduction of 2-chloro-1-fluoro-4-nitrobenzene can yield 3-chloro-4-fluoroaniline (B193440), a structurally similar compound. chemicalbook.com This transformation highlights the viability of reducing a nitro group without affecting the chloro and fluoro substituents on the aromatic ring.
The process involves reacting the halogenated nitroarene with a hydrogen source in the presence of a metal catalyst. google.com This method is a cornerstone of aniline synthesis due to its efficiency, often achieving conversion rates exceeding 99% under optimized conditions. bcrec.id
The choice of catalyst is critical for achieving high yield and selectivity, particularly in the reduction of halogenated nitroarenes where dehalogenation is an undesired side reaction. nih.gov
Palladium-on-Carbon (Pd/C): Palladium catalysts are among the most extensively used for nitro group reductions. nih.gov Pd/C is highly effective for the selective reduction of halogenated nitroarenes to their corresponding anilines. nih.govnih.gov Using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of Pd/C allows for a simple, efficient, and highly selective reduction. nih.govnih.gov This system is advantageous because, under mild conditions, it can selectively reduce the nitro group while leaving chloro, bromo, and even the highly active iodo substituents intact. nih.gov The catalyst can also be recycled multiple times with minimal loss of activity. nih.gov
Platinum-on-Carbon (Pt/C): Platinum-based catalysts are also highly effective for the hydrogenation of substituted nitroaromatics. For the synthesis of 3-chloro-4-methylaniline (B146341), a close analog to the target compound, a 1% Pt/C catalyst has been shown to provide a yield of 99.08% with a very low dechlorination rate of 0.2%. gychbjb.com This demonstrates the high selectivity of Pt/C catalysts in preserving halogen substituents during the reduction process.
To maximize the yield of the desired aniline and minimize side reactions like dehalogenation, careful optimization of reaction parameters is essential. researchgate.net
Temperature: Reaction temperature is a key factor. For the selective reduction of halogenated nitroarenes using hydrazine hydrate and Pd/C, performing the reaction at room temperature is crucial for preventing monodehalogenation, which can occur at higher (reflux) temperatures. nih.gov In other systems, increasing the temperature up to a certain point (e.g., 60-80 °C) can increase the reaction rate and yield without significantly promoting side reactions. gychbjb.comresearchgate.net
Pressure: In catalytic hydrogenations that use hydrogen gas, pressure is an important variable. Reactions are often carried out under controlled pressure to ensure sufficient hydrogen availability for the reaction to proceed to completion. bcrec.idmdpi.com For the synthesis of 3-chloro-4-methylaniline over a Pt/C catalyst, a reaction pressure of 1.0 MPa was found to be optimal. gychbjb.com
Solvent: The choice of solvent can influence the reaction. Alcohols such as methanol (B129727) or ethanol (B145695) are commonly used and have been shown to be effective in various catalytic hydrogenation systems. nih.govgychbjb.comresearchgate.net
Catalyst Loading and Hydrogen Source: The amount of catalyst and the type of hydrogen donor also play a role. Studies have shown that dinitro substrates may require a higher catalyst loading for selective reduction. nih.gov Various hydrogen sources can be used, including hydrogen gas, hydrazine hydrate, and ammonium (B1175870) formate, with the choice affecting the reaction setup and selectivity. nih.govrsc.org
The following table summarizes research findings on the optimization of reaction conditions for the catalytic hydrogenation of analogous nitroarenes.
| Nitroarene | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Selectivity (%) | Reference |
| Nitrobenzene | Pd@SBA-15 | Methanol | 60 | 2.0 | 99 | >99 | researchgate.net |
| 1-Bromo-4-(tert-butyl)-2-nitrobenzene | 10% Pd/C | Methanol | Room Temp | N/A | 95 | >99 | nih.gov |
| 3-Chloro-4-methylnitrobenzene | 1% Pt/C | Methanol | 80 | 1.0 | 99.08 | High (0.2% dechlorination) | gychbjb.com |
An alternative strategy for synthesizing this compound involves introducing the chlorine atom onto a pre-existing aniline ring, such as 4-fluoro-3-methylaniline. This approach relies on the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the ring guide the position of the incoming chlorine atom.
The direct chlorination of anilines, which are highly activated aromatic rings, can be achieved under mild conditions. beilstein-journals.orgcommonorganicchemistry.com
Chlorinating Agent: N-chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of activated aromatic compounds like anilines and phenols. beilstein-journals.orgcommonorganicchemistry.com It serves as a source of electrophilic chlorine for the substitution reaction.
Regioselectivity: Achieving the correct regioselectivity is the primary challenge in this approach. The powerful ortho-, para-directing amino group and the ortho-, para-directing methyl group on the starting fluoro-methylaniline will influence the final position of the chlorine atom. Direct chlorination of unprotected anilines can often lead to a mixture of products, primarily the para-chlorinated isomer, along with some ortho- and dichlorinated byproducts. beilstein-journals.org Therefore, reaction conditions must be carefully controlled to favor the desired 3-chloro isomer. The use of specific catalysts or solvent systems, such as ionic liquids, has been explored to improve regioselectivity in the halogenation of anilines. beilstein-journals.org
The table below provides an example of conditions used for the regioselective chlorination of an aniline derivative.
| Substrate | Chlorinating Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Selectivity | Reference |
| 2-Methylaniline | CuCl₂ / O₂ | 1-Hexyl-3-methylimidazolium chloride | 50 | 91 | High for para-isomer | beilstein-journals.org |
Advanced Synthetic Routes and Precursor Transformations
The synthesis of a highly substituted molecule like this compound often requires more sophisticated approaches than direct substitution on a simple precursor. These advanced routes may involve multi-step sequences and specialized reactions to install the desired functional groups with correct regiochemistry.
Reductive Amination Strategies for Related Pyrazolylamine Structures
Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds (aldehydes and ketones). masterorganicchemistry.comyoutube.com This reaction proceeds in two stages: the initial reaction between an amine and a carbonyl compound to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. ineosopen.org
While not a direct synthesis of anilines, the principles of reductive amination are relevant in the broader context of amine synthesis and are applied to complex heterocyclic structures like pyrazolylamines. For instance, an efficient one-pot, two-step synthesis of N-pyrazolyl amines has been reported, starting from a primary aminopyrazole and an aldehyde. researchgate.net The reaction involves the formation of an imine intermediate which is then reduced. researchgate.net
A variety of reducing agents can be employed for the reduction step, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective. masterorganicchemistry.com These reagents are advantageous because they are mild enough not to reduce the initial aldehyde or ketone reactant, allowing for a one-pot procedure where the carbonyl compound, amine, and reducing agent are all present in the same reaction mixture. youtube.com
Multi-Step Synthesis from Readily Available Aromatic Precursors
Constructing a molecule with the specific substitution pattern of this compound necessitates a carefully planned multi-step synthesis. The order in which substituents are introduced is critical to ensure the desired regiochemical outcome. libretexts.org A common strategy involves starting with a less substituted, commercially available aromatic compound and sequentially adding the functional groups.
A plausible synthetic route could begin with a substituted nitrotoluene, such as 2-chloro-4-nitrotoluene. The nitro group is a strong deactivator and meta-director, which can be used to control the position of subsequent substitutions before it is ultimately reduced to the target aniline. The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of anilines and can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ with a Pt/C or Pd/C catalyst) or chemical reduction with metals like iron or tin(II) chloride in acidic media. google.comyoutube.comgoogle.com
For example, the synthesis of the related compound 3-chloro-4-methylaniline often starts from 2-chloro-4-nitrotoluene, which is then reduced. google.comchemicalbook.com Liquid-phase catalytic hydrogenation is a common industrial method for this reduction. google.com
A hypothetical multi-step synthesis for this compound might involve the following conceptual steps:
Starting Material Selection: A plausible starting material could be 3-fluoro-5-methylaniline (B1303435) or a related nitroaromatic compound.
Nitration: If starting with an aniline, the amino group would first be protected as an acetanilide (B955) to moderate its reactivity. libretexts.org Subsequent nitration would be directed by the existing substituents.
Halogenation: Introduction of the chloro group via electrophilic aromatic substitution. The position of chlorination would be determined by the directing effects of the fluoro, methyl, and protected amino (or nitro) groups.
Reduction: The final step would involve the reduction of the nitro group to the desired amine functionality. If an acetyl protecting group was used, it would be removed via hydrolysis. libretexts.org
The specific sequence of these reactions would need to be optimized to manage the interplay of directing effects and ensure the correct isomer is produced as the major product.
Reactivity and Reaction Mechanisms of 3 Chloro 4 Fluoro 5 Methylaniline
Intrinsic Reactivity of the Aniline (B41778) Moiety
The aniline core of the molecule is fundamental to its reactivity profile, with the nitrogen's lone pair of electrons significantly influencing its nucleophilic character and the reactivity of the aromatic ring.
The amine (-NH₂) functional group possesses a lone pair of electrons on the nitrogen atom, making it both a Brønsted-Lowry base and a Lewis base, or nucleophile. chemistrysteps.comquora.com This lone pair can be donated to an electrophile. However, in the context of an aniline derivative, this nucleophilicity is modulated by the aromatic ring. The nitrogen's lone pair is delocalized into the pi-electron system of the benzene (B151609) ring through resonance. ucalgary.ca This delocalization increases the electron density of the aromatic ring, particularly at the ortho and para positions, but it also decreases the availability of the lone pair on the nitrogen atom itself, making aniline a weaker base and less nucleophilic than aliphatic amines like cyclohexylamine. chemistrysteps.comucalgary.ca
The substituents on the aromatic ring—chloro, fluoro, and methyl groups—exert significant electronic and steric influences that modify the reactivity of 3-chloro-4-fluoro-5-methylaniline. These effects are primarily categorized as inductive and resonance effects. stpeters.co.in
Amino Group (-NH₂): This is a powerful activating group. It donates electron density to the ring via a strong resonance effect (+R) and withdraws electron density weakly via an inductive effect (-I). The resonance effect dominates, making the ring highly electron-rich and thus highly reactive towards electrophiles. byjus.comlibretexts.org It strongly directs incoming electrophiles to the ortho and para positions. byjus.com
Methyl Group (-CH₃): As an alkyl group, it is a weak activating group. It donates electron density primarily through a weak inductive effect (+I) and hyperconjugation. libretexts.org It directs incoming electrophiles to the ortho and para positions.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |
|---|---|---|---|---|---|
| -NH₂ | C1 | -I (Weakly Withdrawing) | +R (Strongly Donating) | Strongly Activating | Ortho, Para |
| -Cl | C3 | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |
| -F | C4 | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |
| -CH₃ | C5 | +I (Weakly Donating) | Hyperconjugation (Donating) | Weakly Activating | Ortho, Para |
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives. The highly activated ring of this compound is expected to be very reactive in EAS, with the primary challenge being control of the reaction's regioselectivity and preventing over-reaction. libretexts.org
Direct halogenation of anilines with reagents like bromine water is typically a very fast reaction that can be difficult to control, often leading to poly-substituted products. byjus.comlibretexts.org For this compound, the directing effects of the existing substituents determine where the incoming electrophile (e.g., Br⁺) will add.
The available positions for substitution are C2 and C6.
-NH₂ group (at C1): Directs ortho (to C2, C6) and para (position C4 is blocked).
-Cl group (at C3): Directs ortho (to C2, C4-blocked) and para (to C6).
-F group (at C4): Directs ortho (to C3-blocked, C5-blocked).
-CH₃ group (at C5): Directs ortho (to C4-blocked, C6) and para (to C2).
All substituents cooperatively direct the incoming electrophile to positions C2 and C6. Therefore, halogenation is strongly predicted to occur at one or both of these positions. Given the powerful activating nature of the amino group, di-substitution to yield 2,6-dihalo-3-chloro-4-fluoro-5-methylaniline is a likely outcome unless mild conditions are employed. Studies on other meta-substituted anilines have shown that solvent polarity can significantly influence the regioselectivity of bromination. thieme-connect.com
| Position | Directed by -NH₂ (C1) | Directed by -Cl (C3) | Directed by -CH₃ (C5) | Predicted Outcome |
|---|---|---|---|---|
| C2 | Ortho (Favorable) | Ortho (Favorable) | Para (Favorable) | Major Product |
| C6 | Ortho (Favorable) | Para (Favorable) | Ortho (Favorable) | Major Product |
Nitration: The direct nitration of anilines using a mixture of nitric acid and sulfuric acid is often problematic. byjus.com The strongly acidic conditions lead to the protonation of the basic amino group, forming an anilinium ion (-NH₃⁺). chemistrysteps.comlibretexts.org This anilinium group is strongly deactivating and a meta-director. stpeters.co.in In the case of this compound, this would direct nitration to the C2 and C6 positions (meta to the -NH₃⁺ group). To achieve nitration ortho or para to the original amino group, a common strategy involves first protecting the amine, for example, by converting it to an acetanilide (B955) (–NHCOCH₃). libretexts.org This amide is still an ortho, para-director but is less activating than the amine, allowing for a more controlled reaction. The acetyl group can be removed by hydrolysis after nitration. libretexts.org
Sulfonation: Aniline reacts vigorously with sulfuric acid. byjus.com The reaction typically involves the formation of an anilinium hydrogen sulfate (B86663) salt, which upon heating rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid). byjus.commasterorganicchemistry.com For this compound, sulfonation would likely occur at one of the activated and sterically accessible ortho positions (C2 or C6), leading to the corresponding sulfonic acid derivative. The reaction is known to be reversible. lkouniv.ac.in
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group (like a halide) on an aromatic ring by a nucleophile. libretexts.org This reaction is mechanistically distinct from EAS and generally requires specific conditions. For the addition-elimination mechanism, the most common pathway for NAS, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. youtube.com
The this compound molecule has two potential leaving groups, the chlorine at C3 and the fluorine at C4. However, the ring is substituted with electron-donating or weakly deactivating groups, not the powerful electron-withdrawing groups required for facile NAS. The amino and methyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, this compound is expected to be highly unreactive towards NAS under standard conditions. For a reaction to occur, extremely harsh conditions of temperature and pressure, or a different mechanism such as an elimination-addition (benzyne intermediate) pathway, would likely be required. chemistrysteps.comyoutube.com
Reactivity and Displacement of Halogen Atoms (Chlorine, Fluorine) under Nucleophilic Attack
In the context of nucleophilic aromatic substitution (SNAr), the displacement of a halogen atom from an aryl halide is a key reaction. The reactivity of the two halogen atoms—chlorine and fluorine—in this compound is not identical. Generally, in SNAr reactions, the C-F bond is more susceptible to nucleophilic attack than the C-Cl bond. This is attributed to the high electronegativity of the fluorine atom, which polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex formed during the reaction.
The rate of nucleophilic aromatic substitution is largely determined by the ability of the ring to stabilize the negative charge of the intermediate. The fluorine atom's strong inductive electron-withdrawing effect facilitates the attack of the nucleophile at the carbon atom to which it is attached. In a reaction involving a nucleophilic attack on a dihalogenated compound like N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, a related structure, substitution occurs selectively at the fluorine-bearing carbon due to its higher activation towards nucleophilic displacement. researchgate.net For this compound, the fluorine at position 4 is ortho to an electron-donating methyl group and meta to the amino group, while the chlorine at position 3 is ortho to the amino group and meta to the methyl group. The precise reactivity would depend on the specific nucleophile and reaction conditions, but the inherent lability of the C-F bond in SNAr reactions is a critical factor.
Table 1: Comparison of Halogen Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Halogen Bond | Position on Ring | General Reactivity in SNAr | Reasoning |
|---|---|---|---|
| C-F | 4 | Generally more reactive | Higher electronegativity of Fluorine stabilizes the negative charge in the Meisenheimer intermediate. |
| C-Cl | 3 | Generally less reactive | Lower electronegativity of Chlorine compared to Fluorine provides less stabilization for the intermediate. |
Mechanistic Investigations of Halogen Displacement Reactions
The displacement of halogen atoms in this compound by nucleophiles proceeds via the SNAr mechanism. This is a two-step process distinct from SN1 and SN2 reactions. pw.livebyjus.com
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a halogen atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic ring and is further stabilized by electron-withdrawing groups. In this molecule, both fluorine and chlorine act as electron-withdrawing groups via induction, stabilizing the intermediate.
Elimination of the Leaving Group: In the second and typically rapid step, the halide ion (either F⁻ or Cl⁻) is expelled from the Meisenheimer complex, which restores the aromaticity of the ring and yields the final substitution product.
The rate-determining step is usually the formation of the Meisenheimer complex. The relative stability of the possible intermediates dictates which halogen is preferentially displaced. An attack at the C-F bond is generally favored because the superior electron-withdrawing ability of fluorine provides greater stabilization to the intermediate complex, thus lowering the activation energy for its formation. acs.org
Metal-Catalyzed Coupling Reactions
This compound is a suitable substrate for various metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-nitrogen and carbon-carbon bonds. Palladium catalysis is particularly prominent in this area.
Carbon-Nitrogen (C-N) Cross-Coupling Reactions (e.g., Buchwald-Hartwig Type)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org this compound can act as the amine component in such a reaction or, more relevantly to its halogenated structure, as the aryl halide component.
When reacting with another amine, the reactivity of the C-Cl versus the C-F bond is critical. In contrast to SNAr, palladium-catalyzed couplings are more facile with less electronegative halogens. The reactivity order is typically C-I > C-Br > C-Cl >> C-F. Therefore, in a Buchwald-Hartwig reaction, the C-Cl bond at position 3 would be expected to react preferentially over the C-F bond at position 4.
The success of the reaction depends heavily on the choice of catalyst system. Modern systems often employ bulky, electron-rich phosphine (B1218219) ligands (such as RuPhos or BrettPhos) and a strong, non-nucleophilic base (like LiHMDS or NaOt-Bu). libretexts.orgnih.gov These conditions allow for the coupling of challenging substrates, including electron-rich aryl chlorides. mit.eduacs.org
Carbon-Carbon (C-C) Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The halogen atoms on this compound serve as handles for various palladium-catalyzed C-C bond-forming reactions.
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound (like a boronic acid or ester). libretexts.org For this compound, the C-Cl bond is the more reactive site for the oxidative addition to the Pd(0) catalyst. harvard.eduorganic-chemistry.org A typical catalyst system would involve a palladium source like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, and a base such as K₃PO₄ or Cs₂CO₃. organic-chemistry.orgnih.gov
Heck Reaction: The Heck reaction couples an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org Again, selective reaction at the C-Cl bond is expected. The reaction is typically catalyzed by a palladium complex like Pd(OAc)₂ in the presence of a base such as triethylamine. diva-portal.orgresearchgate.net The reaction generally exhibits high stereoselectivity, favoring the formation of the trans-alkene product. organic-chemistry.orgmdpi.com
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI). wikipedia.orglibretexts.org The reaction is carried out in the presence of a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org As with the other palladium-catalyzed couplings, the C-Cl bond of this compound would be the preferred site of reaction over the much less reactive C-F bond. organic-chemistry.orgsioc-journal.cn
Table 2: Overview of Metal-Catalyzed Coupling Reactions for this compound
| Reaction Name | Bond Formed | Coupling Partner | Reactive Site | Typical Catalyst System |
|---|---|---|---|---|
| Buchwald-Hartwig | C-N | Amine | C-Cl | Pd(0) or Pd(II) precursor + Phosphine Ligand (e.g., BrettPhos) |
| Suzuki-Miyaura | C-C | Organoboron Compound | C-Cl | Pd(PPh₃)₄ or Pd(OAc)₂ + Base (e.g., K₃PO₄) |
| Heck | C-C | Alkene | C-Cl | Pd(OAc)₂ + Base (e.g., Et₃N) |
| Sonogashira | C-C | Terminal Alkyne | C-Cl | Pd Catalyst + Cu(I) Co-catalyst + Base |
Role of Palladium Catalysis in Aniline Derivatization
Palladium catalysis is indispensable for the selective derivatization of complex molecules like this compound. The general mechanism for these cross-coupling reactions involves a catalytic cycle:
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (preferentially at the C-Cl bond) to form a palladium(II) intermediate. This is often the rate-limiting step.
Transmetalation/Insertion: For Suzuki and Sonogashira reactions, the organometallic coupling partner undergoes transmetalation with the Pd(II) complex. In the Heck reaction, the alkene inserts into the palladium-carbon bond.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. wikipedia.orglibretexts.org
Acid-Base Properties and Protonation Equilibria
The amino group (-NH₂) of this compound confers basic properties to the molecule. It can accept a proton to form its conjugate acid, the anilinium ion. The basicity of the aniline is modulated by the electronic effects of the other ring substituents.
The acid-base equilibrium is represented as: C₇H₆ClFN-NH₂ + H₂O ⇌ C₇H₆ClFN-NH₃⁺ + OH⁻
The strength of the base is quantified by the pKa of its conjugate acid (the anilinium ion). Electron-withdrawing groups decrease the electron density on the nitrogen atom, making it a weaker base and lowering the pKa of the corresponding anilinium ion. Conversely, electron-donating groups increase the basicity.
In this compound, the substituents have competing effects:
Electron-Withdrawing: The chlorine and fluorine atoms exert strong inductive electron-withdrawing effects (-I), which significantly decrease the basicity of the amino group.
Electron-Donating: The methyl group has a weak electron-donating inductive effect (+I), which slightly increases basicity.
Table 3: Estimated Acidity and Basicity of this compound
| Compound | Substituent Effects | Basicity (Relative to Aniline) | Anilinium Ion pKa (Approximate) |
|---|---|---|---|
| Aniline | Reference | Reference | ~4.6 |
| 3-Chloro-4-fluoroaniline (B193440) | -I (Cl), -I (F) | Much Weaker | ~3.5 nih.gov |
| This compound | -I (Cl), -I (F), +I (CH₃) | Weaker | Expected to be slightly higher than 3.5 |
Derivatization Strategies and Synthetic Applications of 3 Chloro 4 Fluoro 5 Methylaniline
Formation of Amide Derivatives
The amino group of 3-chloro-4-fluoro-5-methylaniline readily undergoes acylation reactions with various acylating agents to form amide derivatives. This classic transformation is a cornerstone of medicinal chemistry and materials science, as the resulting amides often exhibit interesting biological activities and material properties.
The reaction typically involves the treatment of the aniline (B41778) with an acid chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct. Alternatively, carboxylic acids can be coupled with the aniline using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These methods allow for the synthesis of a diverse range of N-(3-chloro-4-fluoro-5-methylphenyl) amides.
For instance, the synthesis of biaryl amide derivatives with potential antiviral activity has been reported through the coupling of substituted benzoic acids with anilines. nih.gov While this specific study does not use this compound, the general synthetic routes are applicable. The reaction conditions, such as the choice of solvent (e.g., dichloromethane, DMF), temperature, and reaction time, are optimized to achieve high yields of the desired amide products. nih.gov
Table 1: Examples of Amide Formation Reactions
| Acylating Agent | Coupling Reagent/Base | Product | Application Area |
| Propanoyl chloride | Et3N | N-(3-chloro-4-fluoro-5-methylphenyl)propanamide | Intermediate |
| Substituted Benzoic Acid | EDCI, DMAP | Substituted N-(3-chloro-4-fluoro-5-methylphenyl)benzamide | Medicinal Chemistry |
Synthesis of Schiff Bases and Subsequent Metal Complexation
The condensation of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines or azomethines. researchgate.netinternationaljournalcorner.com These compounds, characterized by a carbon-nitrogen double bond, are valuable intermediates in organic synthesis and are known to possess a wide range of biological activities. nih.govmdpi.com
The synthesis of Schiff bases from anilines can be carried out using various methods, including conventional heating under reflux and more environmentally friendly approaches like microwave irradiation and grinding. semanticscholar.org For example, reacting 3-chloro-4-fluoroaniline (B193440) with substituted benzaldehydes in water at room temperature or under microwave irradiation in a solvent like DMSO can produce the corresponding Schiff bases in good yields. semanticscholar.org
Schiff bases are excellent ligands for a variety of metal ions due to the presence of the imine nitrogen, which can coordinate to the metal center. mdpi.comsapub.org The resulting metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligands. researchgate.netnih.gov The coordination of metal ions such as Cu(II), Ni(II), Co(II), and Zn(II) to Schiff bases derived from substituted anilines has been extensively studied. researchgate.netmdpi.com These complexes can adopt various geometries, such as tetrahedral or octahedral, depending on the metal ion and the ligand structure. internationaljournalcorner.com
Table 2: Synthesis of Schiff Bases and Their Metal Complexes
| Aldehyde/Ketone | Reaction Condition | Schiff Base Product | Metal Ion for Complexation |
| Substituted Benzaldehyde | Water, room temp. | (E)-N-(substituted benzylidene)-3-chloro-4-fluoro-5-methylaniline | Cu(II), Ni(II) |
| 3,4-dimethoxybenzaldehyde | Reflux | (E)-N-(3,4-dimethoxybenzylidene)-3-chloro-4-fluoro-5-methylaniline | Ni(II) |
Alkylation and Arylation Reactions at the Amine Nitrogen
The nitrogen atom of the aniline functionality in this compound can be alkylated or arylated to produce secondary or tertiary amines. These reactions expand the structural diversity of derivatives that can be accessed from this starting material.
N-alkylation can be achieved by reacting the aniline with alkyl halides. For example, the synthesis of 3-chloro-4-fluoro-N-methylaniline has been documented. achemblock.comchemsrc.com This derivative serves as a building block for more complex molecules.
N-arylation reactions, such as the Buchwald-Hartwig amination, allow for the formation of a carbon-nitrogen bond between the aniline and an aryl halide or triflate. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of diarylamines. While specific examples starting from this compound are not prevalent in the provided search results, the methodology is broadly applicable to substituted anilines. For instance, the synthesis of 4-(3-chloro-4-fluorophenyl)-N-methylaniline has been reported, demonstrating the formation of a C-N bond to create a diarylamine structure. nih.gov
Table 3: N-Alkylation and N-Arylation Products
| Reagent | Product | Reaction Type |
| Methylating agent | 3-chloro-4-fluoro-N-methylaniline achemblock.comchemsrc.com | N-Alkylation |
| Aryl halide (e.g., 1-bromo-4-methoxybenzene) | 4-(3-chloro-4-fluorophenyl)-N-methylaniline nih.gov | N-Arylation |
| 3-fluorobenzyl halide | 3-Chloro-4-((3-fluorobenzyl)oxy)aniline | N/A |
Ring-Closure and Cyclization Reactions Utilizing the Aniline Functionality
The aniline moiety of this compound is a key functional group for the construction of heterocyclic ring systems. Through various cyclization reactions, this aniline can be incorporated into a wide range of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.
For example, substituted anilines are crucial starting materials for the synthesis of quinolines and quinolones. A multi-step synthesis starting from 3-chloro-4-fluoroaniline has been reported to produce a tricyclic fluoroquinolone intermediate, ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydro- researchgate.netsemanticscholar.orgthiazeto[3,2-a]quinoline-3-carboxylate. researchgate.net This synthesis demonstrates the utility of the aniline in constructing complex, fused heterocyclic systems.
While direct examples of cyclization with this compound were not the primary focus of the search results, the chemical literature is rich with methodologies for the cyclization of anilines to form heterocycles such as indoles, quinolines, and benzodiazepines. These reactions often involve condensation with a bifunctional reagent, followed by an intramolecular cyclization step.
Role as a Precursor in the Synthesis of Complex Organic Molecules
Due to its versatile reactivity, this compound serves as a valuable precursor for the synthesis of more complex and often biologically active molecules. Its substituted phenyl ring is a key component that can be incorporated into larger molecular frameworks.
One of the significant applications of related anilines, such as 3-chloro-4-fluoroaniline, is in the synthesis of fluoroquinolone antibiotics. google.commerckmillipore.comsigmaaldrich.com These potent antibacterial agents feature a quinolone core, which is often constructed from a substituted aniline. The specific substitution pattern of the aniline can have a profound impact on the antibacterial spectrum and potency of the final drug.
Furthermore, derivatives of this aniline can be utilized in the development of other therapeutic agents. For instance, the synthesis of biaryl amide derivatives with potential anti-HCV activity highlights the importance of substituted anilines as key building blocks in drug discovery programs. nih.gov The structural features of this compound make it an attractive starting material for generating novel compounds with potential applications in various fields of chemical and pharmaceutical research. For example, 3-Amino-3-(3-chloro-4-fluoro-5-methylphenyl)propanoic acid has been synthesized, indicating its use as a precursor for amino acid derivatives. bldpharm.com
Spectroscopic Characterization Techniques for 3 Chloro 4 Fluoro 5 Methylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), fluorine-19 (¹⁹F), and nitrogen-15 (B135050) (¹⁵N).
In ¹H NMR spectroscopy of aromatic compounds, the chemical shifts of the protons on the benzene (B151609) ring are highly sensitive to the nature and position of the substituents. For the parent compound, 3-chloro-4-fluoroaniline (B193440), the aromatic region of the spectrum displays signals corresponding to the three protons on the ring. The addition of a methyl group at the 5-position in 3-chloro-4-fluoro-5-methylaniline would replace one of these aromatic protons, leading to a simplified aromatic region in the spectrum, and would introduce a new signal corresponding to the methyl protons.
The amino group (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The methyl group protons would be expected to appear as a sharp singlet in the aliphatic region of the spectrum.
Table 1: ¹H NMR Data for 3-Chloro-4-fluoroaniline in CDCl₃
| Assignment | Shift (ppm) |
|---|---|
| Aromatic H | 6.907 |
| Aromatic H | 6.676 |
| Aromatic H | 6.488 |
| NH₂ | 3.59 (broad) |
Data sourced from ChemicalBook. chemicalbook.com
For this compound, one would anticipate two signals in the aromatic region for the remaining two ring protons, and a new singlet for the methyl group, likely appearing around 2.0-2.5 ppm.
The ¹³C NMR spectrum provides information on the carbon framework of a molecule. The chemical shifts of the carbon atoms in the benzene ring are influenced by the electronic effects of the substituents. The spectrum of 3-chloro-4-fluoroaniline shows six distinct signals for the six aromatic carbons. The carbon atoms directly bonded to the chlorine, fluorine, and amino groups exhibit characteristic chemical shifts.
The introduction of a methyl group at the C-5 position in this compound would lead to a new signal in the aliphatic region for the methyl carbon, typically around 15-25 ppm. The chemical shifts of the aromatic carbons would also be altered due to the electron-donating effect of the methyl group.
Table 2: ¹³C NMR Data for 4-Fluoroaniline (B128567) in CDCl₃
| Assignment | Shift (ppm) | Coupling (J, Hz) |
|---|---|---|
| Aromatic C | 115.69 | d, J = 22.4 Hz |
| Aromatic C | 116.10 | d, J = 7.6 Hz |
| Aromatic C | 142.57 | d, J = 2.0 Hz |
| Aromatic C | 156.38 | d, J = 235.2 Hz |
¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. The chemical shift of the fluorine atom is very responsive to its electronic environment. In this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The precise chemical shift would be influenced by the adjacent chlorine and methyl groups. For comparison, the chemical shift of the fluorine in fluorobenzene (B45895) is approximately -113.5 ppm relative to CFCl₃. ucsb.edu The presence of other substituents on the ring in this compound will cause this value to shift. Studies on the metabolism of 3-chloro-4-fluoroaniline have utilized ¹⁹F NMR to track the parent compound and its metabolites, highlighting the utility of this technique. researchgate.net
¹⁵N NMR spectroscopy provides direct information about the nitrogen atom in the amino group. However, it is an inherently insensitive technique due to the low natural abundance and small gyromagnetic ratio of the ¹⁵N nucleus, often requiring specialized techniques or isotopically labeled samples. For this compound, a single resonance corresponding to the amino nitrogen would be expected. The chemical shift would be characteristic of an aromatic amine and would be influenced by the substitution pattern on the ring. While specific data for the target compound is unavailable, data for related compounds like 3-chloro-4-methoxy-aniline can provide a reference point for the expected chemical shift range. spectrabase.com
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amino group, C-H bonds of the aromatic ring and the methyl group, C-N bond, C-F bond, and C-Cl bond.
The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹. The C-H stretching of the methyl group would be found in the 2850-2960 cm⁻¹ region. The C-C stretching vibrations within the aromatic ring typically give rise to absorptions in the 1450-1600 cm⁻¹ range. The C-N stretching vibration for aromatic amines is often seen between 1250 and 1360 cm⁻¹. The C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically around 1000-1400 cm⁻¹ and 600-800 cm⁻¹, respectively.
Table 3: Characteristic IR Absorption Ranges for Aniline (B41778) Derivatives
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Symmetric Stretch | 3300 - 3400 |
| N-H (Amine) | Asymmetric Stretch | 3400 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-N (Aromatic Amine) | Stretch | 1250 - 1360 |
| C-F | Stretch | 1000 - 1400 |
| C-Cl | Stretch | 600 - 800 |
An IR spectrum for the parent compound 3-chloro-4-fluoroaniline is available from sources such as ChemicalBook, which would show peaks within these expected ranges. chemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The aniline chromophore typically shows two main absorption bands: a strong primary band (E-band) around 200-230 nm and a weaker secondary band (B-band) around 270-290 nm.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. For this compound, MS analysis provides definitive confirmation of its molecular mass and offers insights into the stability of the molecule and the arrangement of its substituents.
The molecular formula for this compound is C₇H₇ClFN. The expected exact mass of the molecular ion [M]⁺ can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N). In a typical mass spectrum, this compound would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The molecular ion peak [M]⁺ would be observed, along with an [M+2]⁺ peak of about one-third the intensity.
While specific fragmentation data for this compound is not extensively published, the fragmentation pattern can be predicted based on the known behavior of substituted anilines. Common fragmentation pathways would involve the loss of the methyl group, cleavage of the C-Cl bond, or loss of HCN. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often employed for the analysis of such compounds, where the retention time provides an additional layer of identification. tandfonline.com In tandem mass spectrometry (MS-MS), a precursor ion corresponding to the molecular weight is selected and fragmented to produce qualifier and quantifier ions, enhancing sensitivity and specificity. tandfonline.com
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion Description | Predicted m/z (for ³⁵Cl) | Notes |
| Molecular Ion [M]⁺ | 159.02 | The primary ion representing the intact molecule. |
| [M+2]⁺ | 161.02 | Isotopic peak due to the presence of ³⁷Cl. |
| [M-CH₃]⁺ | 144.00 | Loss of a methyl radical. |
| [M-Cl]⁺ | 124.03 | Loss of a chlorine radical. |
| [M-HCN]⁺ | 132.01 | Loss of neutral hydrogen cyanide from the aniline ring. |
Note: The m/z values are predicted based on standard fragmentation patterns for aromatic amines and halogenated compounds.
X-ray Diffraction (XRD) and Crystal Structure Elucidation
A study on N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline, a derivative, revealed that it crystallizes in the monoclinic space group P2₁/c. researchgate.net The analysis showed that the two phenyl rings in the molecule are not coplanar, exhibiting a dihedral angle of 10.70(3)°. researchgate.net The chlorine and fluorine atoms were found to have very small deviations from the plane of the phenyl ring to which they are attached. researchgate.net The crystal packing is organized in layers, stabilized by C-H···F hydrogen bonds. researchgate.net
These studies on derivatives underscore the significant role of the fluoro and chloro substituents in directing the crystal packing and influencing molecular conformation. researchgate.net
Table 2: Crystallographic Data for a Derivative: N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 3.878(4) | researchgate.net |
| b (Å) | 12.210(5) | researchgate.net |
| c (Å) | 24.528(6) | researchgate.net |
| β (°) | 91.40(4) | researchgate.net |
| Z (molecules/unit cell) | 4 | researchgate.net |
| Calculated Density (Mgm⁻³) | 1.534 | researchgate.net |
| R-factor | 0.0547 | researchgate.net |
Computational Chemistry and Theoretical Investigations of 3 Chloro 4 Fluoro 5 Methylaniline
Density Functional Theory (DFT) Calculations and Molecular Modeling
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties.
Geometric Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometric optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a molecule like 3-chloro-4-fluoro-5-methylaniline, this would involve determining the precise bond lengths, bond angles, and dihedral angles.
Conformational analysis would further explore other stable, low-energy arrangements of the atoms (conformers) and the energy barriers between them. This is particularly relevant for the orientation of the amine (-NH2) and methyl (-CH3) groups relative to the aromatic ring. While specific data for this compound is unavailable, studies on similar substituted anilines often reveal the influence of substituents on the planarity of the amine group and the rotational barriers of the methyl group.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps)
Understanding the electronic structure of a molecule is key to predicting its reactivity. Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally indicates a molecule that is more easily polarized and more reactive. For this compound, DFT calculations would provide the energies of these frontier orbitals and the resulting energy gap, offering insights into its kinetic stability and chemical reactivity.
Table 1: Hypothetical Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -5.50 |
| LUMO Energy | -0.50 |
| HOMO-LUMO Gap | 5.00 |
Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data for this compound.
Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)
DFT can also be used to calculate a variety of chemical reactivity descriptors that provide a more nuanced understanding of a molecule's behavior.
Fukui Functions: These functions indicate the regions within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the Fukui functions for this compound, one could predict which atoms are the most likely sites of reaction.
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical modeling can be employed to study the step-by-step process of a chemical reaction, providing valuable information that is often difficult to obtain through experimental methods alone.
Elucidation of Transition States and Reaction Pathways
When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Identifying the structure and energy of the transition state is crucial for understanding the reaction mechanism and predicting its rate. Computational modeling can map out the entire reaction pathway, connecting reactants, transition states, intermediates, and products. For this compound, this could be applied to study reactions such as electrophilic aromatic substitution or N-alkylation.
Energetic Profiles of Chemical Transformations
By calculating the energies of all species along the reaction pathway, an energetic profile, or reaction coordinate diagram, can be constructed. This profile visually represents the energy changes that occur during a reaction, including the activation energy (the energy barrier that must be overcome for the reaction to proceed). Such a profile for a reaction involving this compound would provide quantitative insights into the feasibility and kinetics of the transformation.
In-depth Computational Analysis of this compound Remains an Unexplored Area of Research
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. While the broader class of halogenated anilines has been the subject of numerous studies, specific, in-depth research into the intermolecular interactions, supramolecular architecture, and theoretical spectroscopic properties of this particular molecule is not present in the public domain.
Computational chemistry is a powerful tool for understanding molecular properties and behaviors. For halogenated anilines, theoretical studies often focus on the interplay of various non-covalent interactions that dictate their solid-state structures and properties. These interactions include halogen bonding, where a halogen atom acts as an electrophilic species, and hydrogen bonding, typically involving the amine group. The substitution pattern on the aniline (B41778) ring, including the type and position of halogen atoms and other functional groups, plays a critical role in modulating the strength and directionality of these interactions, ultimately defining the crystal packing and supramolecular architecture.
However, without specific computational models and theoretical calculations for this compound, a detailed analysis of its unique properties remains speculative. The combined electronic effects of the chloro, fluoro, and methyl groups at the 3, 4, and 5 positions, respectively, would create a distinct electrostatic potential surface, influencing how the molecule interacts with its neighbors. A scientifically accurate discussion of its halogen and hydrogen bonding networks, as well as the interpretation of its spectroscopic characteristics, would necessitate dedicated quantum chemical calculations, such as Density Functional Theory (DFT).
Such studies on related molecules, like perhalogenated anilines or various chloro- and fluoro-anilines, have provided valuable insights into the fundamental principles of their intermolecular interactions. These studies have shown, for example, that the position of the halogen substituent significantly affects the nature of the interactions, with ortho-substituted anilines often exhibiting different hydrogen and halogen bonding patterns compared to their para-substituted counterparts.
Furthermore, the theoretical prediction of spectroscopic properties, such as vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra, relies on computational methods to calculate parameters like vibrational frequencies and electronic transition energies. These theoretical spectra are invaluable for interpreting experimental data and understanding the relationship between molecular structure and spectroscopic behavior.
Structure Reactivity Relationships in 3 Chloro 4 Fluoro 5 Methylaniline
Impact of Halogen Substitution Patterns on Aromatic Reactivity
The presence and position of halogen atoms on an aromatic ring significantly modify its reactivity, primarily through a combination of electronic and steric effects. In 3-chloro-4-fluoro-5-methylaniline, the chlorine and fluorine atoms are positioned meta and para, respectively, to the activating amino group.
The electronic influence of halogen substituents on an aromatic ring is twofold: the inductive effect (-I) and the resonance effect (+M or +R).
Inductive Effect (-I): Due to their high electronegativity, both chlorine and fluorine atoms pull electron density away from the aromatic ring through the sigma (σ) bond framework. quora.com This electron-withdrawing inductive effect deactivates the ring, making it less susceptible to electrophilic attack compared to unsubstituted aniline (B41778). quora.com Fluorine is more electronegative than chlorine, and thus exerts a stronger -I effect. nih.gov
Steric hindrance refers to the spatial bulk of the substituents, which can impede the approach of a reagent to a particular reaction site. In this compound, the substituents occupy positions 3, 4, and 5.
The amino group is a powerful ortho, para-director, meaning it activates the positions ortho (2 and 6) and para (4) to it for electrophilic substitution. libretexts.org However, in this molecule:
Position 4 is already occupied by the fluorine atom.
Positions 2 and 6 are the primary sites for potential reactions.
The chlorine atom at position 3 and the methyl group at position 5 create steric hindrance around the ortho positions (2 and 6, respectively). This bulkiness can influence the regioselectivity of reactions, potentially favoring substitution at the less hindered position 2 over position 6, or requiring more forcing reaction conditions. nih.gov The reduction of reactivity due to steric hindrance has been noted in reactions of N-methylaniline compared to aniline. rsc.org
Influence of the Methyl Group on Chemical Reactivity and Regioselectivity
The methyl group at position 5 influences the molecule's reactivity primarily through two electron-donating mechanisms:
Hyperconjugation: The electrons in the C-H sigma bonds of the methyl group can overlap with the π system of the benzene (B151609) ring, donating electron density to the ring.
Inductive Effect (+I): As an alkyl group, the methyl group is weakly electron-donating through the sigma bond network.
Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity
Quantitative Structure-Activity Relationships (QSAR) are used to correlate the chemical structure of a compound with its reactivity or biological activity using statistical methods. nih.govnih.gov This approach allows for the prediction of a compound's properties and aids in the design of new chemical entities. researchgate.netresearchgate.net
The Hammett equation is a fundamental tool in QSAR that quantifies the influence of meta- and para-substituents on the reactivity of aromatic compounds. wikipedia.orgrsc.org The equation is given by:
log(k/k₀) = σρ
Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant (e.g., aniline).
σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent and represents its electronic effect. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. utexas.edu
ρ (rho) is the reaction constant , which is characteristic of the reaction type and its sensitivity to electronic effects. A negative ρ value indicates that the reaction is accelerated by electron-donating groups. cdnsciencepub.com
For electrophilic aromatic substitution on anilines, the reaction constant ρ is negative, as the reaction involves the attack of an electrophile on the electron-rich ring, and this process is favored by electron-donating groups that stabilize the positive charge in the transition state. cdnsciencepub.com
Table 1: Hammett Substituent Constants (σ)
| Substituent | Position Relative to Amino Group | Hammett Constant (σ) |
|---|---|---|
| Chlorine (Cl) | 3- (meta) | 0.37 |
| Fluorine (F) | 4- (para) | 0.06 |
| Methyl (CH₃) | 5- (meta) | -0.07 |
Data sourced from various compilations. viu.cascispace.com
The additive effect of these substituents (Σσ = 0.37 + 0.06 - 0.07 = +0.36) results in a net positive sigma value, indicating that the combined electronic effect of the substituents is electron-withdrawing. This confirms that this compound is deactivated towards electrophilic attack compared to aniline (where Σσ = 0).
The understanding of structure-reactivity relationships, quantified by tools like the Hammett equation, is crucial for the rational design of new molecules. nih.gov By analyzing the contributions of individual substituents, chemists can systematically modify a parent structure to achieve desired reactivity. researchgate.net
Enhancing Reactivity: If a more reactive aniline derivative is required, the QSAR analysis suggests that the electron-withdrawing halogen groups should be replaced. For instance, replacing the chlorine (σ_meta = +0.37) with another methyl group (σ_meta = -0.07) would significantly increase the ring's electron density and thus its reactivity towards electrophiles.
Decreasing Reactivity: Conversely, to synthesize a less reactive analog, one could introduce stronger electron-withdrawing groups, such as a nitro group (NO₂) or a cyano group (CN), which have larger positive σ values. viu.ca
Controlling Regioselectivity: The steric and electronic directing effects of the substituents can be manipulated to control the position of substitution on the aromatic ring. For example, introducing a bulky, non-reactive group at one of the ortho positions could selectively block that site and direct an incoming reactant to the other available ortho position.
In essence, QSAR provides a predictive framework that moves beyond trial-and-error synthesis. It allows for the targeted design of molecules with fine-tuned electronic and steric properties, which is a cornerstone of modern medicinal chemistry and materials science. researchgate.netwikigenes.org
Table of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Aniline |
| N-methylaniline |
| p-toluidine |
| 2-bromo-4-methylaniline |
| 3,5-dibromotoluene |
| o-methylbenzonitrile |
| o-methylbenzoic acid |
| o-xylene |
| Acetanilide (B955) |
| para-nitroaniline |
| Benzene |
| Benzoic acid |
| p-hydroxybenzoic acid |
| p-aminobenzoic acid |
| Chlorobenzene |
| Phenol |
| 1-Naphthol |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-4-fluoro-5-methylaniline, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sequential halogenation and methylation. For example:
Chlorination : Use AlCl₃ or FeCl₃ as Lewis acid catalysts for regioselective chlorination of the aromatic ring .
Fluorination : Introduce fluorine via diazonium salt intermediates (e.g., Balz-Schiemann reaction) or direct fluorination with KF under acidic conditions .
Methylation : Optimize methyl group introduction using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .
- Critical Parameters : Temperature (70–100°C), catalyst loading (5–10 mol%), and reaction time (6–12 hrs) significantly impact purity and yield. GC and ¹H-NMR are essential for tracking intermediates .
Q. How can the purity of this compound be validated, and what analytical techniques are recommended?
- Analytical Workflow :
- Chromatography : HPLC or GC-MS with polar capillary columns (e.g., DB-5) to separate isomers and byproducts .
- Spectroscopy : ¹H/¹³C-NMR for structural confirmation (e.g., aromatic proton splitting patterns) and FT-IR to verify NH₂ and C-Cl/F bonds .
- Elemental Analysis : Confirm Cl/F content via combustion analysis or X-ray fluorescence .
Q. What are the stability considerations for storing this compound?
- Storage Guidelines :
- Protect from light and moisture (use amber glass vials with desiccants).
- Store at 2–8°C in inert atmospheres (N₂ or Ar) to prevent oxidation of the amine group .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Approach :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites (e.g., para to NH₂ for electrophilic substitution) .
- Simulate Pd-catalyzed coupling reactions (e.g., Buchwald-Hartwig) to assess steric effects from the methyl group .
Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?
- Root Cause Analysis :
- Polymorphism or isomer formation (e.g., ortho vs. para substitution during synthesis) .
- Trace solvent retention (e.g., DMF or THF) affecting melting points; use DSC for precise thermal profiling .
- Resolution : Reproduce synthesis under strictly anhydrous conditions and compare with literature using standardized NMR solvents (e.g., CDCl₃) .
Q. How does the methyl group influence the compound’s electronic properties compared to analogs like 3-chloro-4-fluoroaniline?
- Experimental Design :
- Measure Hammett substituent constants (σ) via UV-Vis titration to quantify electron-donating effects of the methyl group .
- Compare reaction rates in SNAr (nucleophilic aromatic substitution) with/without the methyl group .
Q. What are the environmental and toxicity profiles of this compound, and how can lab waste be managed?
- Toxicity Screening :
- Ames test for mutagenicity and LC50 assays using Daphnia magna .
- Waste Management :
- Neutralize acidic/basic byproducts before incineration.
- Use activated carbon filters for vapor-phase halogenated waste .
Key Research Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
